molecular formula C22H29NO4 B11586481 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate

Cat. No.: B11586481
M. Wt: 371.5 g/mol
InChI Key: JIPONMIMWJLZKE-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the pharmaceutical industry due to its significant biological activity . The compound combines the piperidine moiety with a furoate ester, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects . The compound may modulate specific pathways involved in cell signaling, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-Piperidinyl)ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate apart from other similar compounds is its unique combination of the piperidine and furoate ester moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C22H29NO4/c1-17(2)18-6-8-19(9-7-18)26-16-20-10-11-21(27-20)22(24)25-15-14-23-12-4-3-5-13-23/h6-11,17H,3-5,12-16H2,1-2H3

InChI Key

JIPONMIMWJLZKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OCCN3CCCCC3

Origin of Product

United States

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